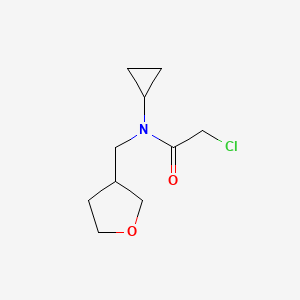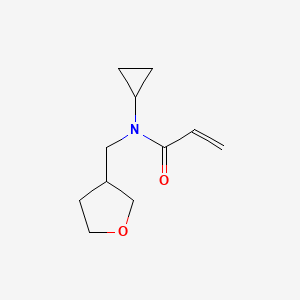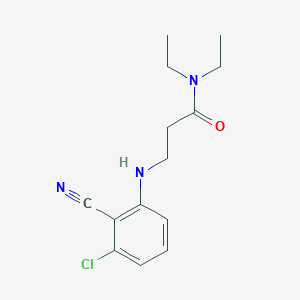
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide, also known as CP-690,550, is a synthetic compound that belongs to the Janus kinase (JAK) inhibitor class of drugs. JAK inhibitors are a new class of drugs that have been developed for the treatment of various autoimmune and inflammatory diseases. CP-690,550 was first discovered in 2003 by Pfizer, and it has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide reduces the production of inflammatory cytokines, which are responsible for the inflammation seen in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has been shown to have several biochemical and physiological effects. The drug reduces the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also reduces the activation of T cells and B cells, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has several advantages for lab experiments. The drug is highly specific for JAK enzymes, which makes it a valuable tool for studying the signaling pathways of cytokines and growth factors. However, the drug has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has several potential future directions. The drug has shown promise in the treatment of various autoimmune and inflammatory diseases, and it may have potential applications in other diseases such as cancer. Future research could focus on optimizing the synthesis of the drug, developing new formulations with improved solubility, and investigating its potential therapeutic applications in other diseases. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of the drug.
Méthodes De Synthèse
The synthesis of 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide involves several steps. The first step involves the reaction of 3-chloro-2-cyanoaniline with diethylpropanoate in the presence of a base to form 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide. The second step involves the hydrolysis of the ester group to form the final product, 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide.
Applications De Recherche Scientifique
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing inflammation by inhibiting the activity of JAK enzymes, which play a key role in the immune system.
Propriétés
IUPAC Name |
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-3-18(4-2)14(19)8-9-17-13-7-5-6-12(15)11(13)10-16/h5-7,17H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVFUOJMCFIGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCNC1=C(C(=CC=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)
![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
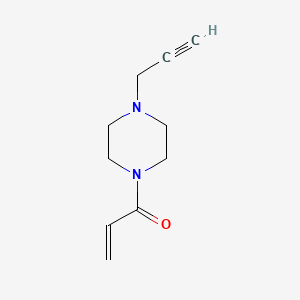
![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)

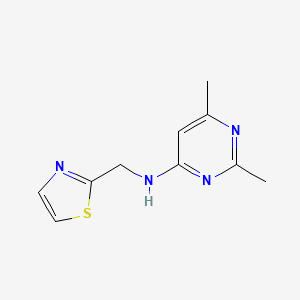

![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
